molecular formula C14H13N B13101849 2,5-Dimethyl-9H-carbazole CAS No. 78787-79-8

2,5-Dimethyl-9H-carbazole

Katalognummer: B13101849
CAS-Nummer: 78787-79-8
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: CZBFMWGQNCOKDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the Friedel-Crafts alkylation, where carbazole reacts with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective methylation at the 2 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-2,5-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carbazole-2,5-dione.

    Reduction: Dihydro-2,5-dimethyl-9H-carbazole.

    Substitution: Halogenated derivatives such as 2,5-dibromo-9H-carbazole.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-9H-carbazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells. The exact pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-9H-carbazole can be compared with other carbazole derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in various fields.

Eigenschaften

CAS-Nummer

78787-79-8

Molekularformel

C14H13N

Molekulargewicht

195.26 g/mol

IUPAC-Name

2,5-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8,15H,1-2H3

InChI-Schlüssel

CZBFMWGQNCOKDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.